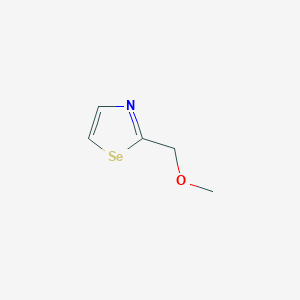

2-(Methoxymethyl)-1,3-selenazole

Description

Properties

CAS No. |

139101-64-7 |

|---|---|

Molecular Formula |

C5H7NOSe |

Molecular Weight |

176.09 g/mol |

IUPAC Name |

2-(methoxymethyl)-1,3-selenazole |

InChI |

InChI=1S/C5H7NOSe/c1-7-4-5-6-2-3-8-5/h2-3H,4H2,1H3 |

InChI Key |

AIFLFAYZZNXFKK-UHFFFAOYSA-N |

Canonical SMILES |

COCC1=NC=C[Se]1 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Methoxymethyl 1,3 Selenazole

Foundational Cyclization Approaches

The cornerstone of 1,3-selenazole (B15495438) synthesis lies in the cyclocondensation reaction between a selenium-containing nucleophile and a suitable electrophilic partner, typically an α-halocarbonyl compound. These methods, established over decades, provide reliable access to the selenazole heterocycle.

Hantzsch-Type Condensation Routes for 1,3-Selenazoles and their Adaptations for 2-(Methoxymethyl)-1,3-selenazole

The Hantzsch thiazole (B1198619) synthesis, discovered by Arthur Hantzsch, is a classical method involving the reaction of an α-haloketone with a thioamide. This principle is directly applicable to the synthesis of selenazoles by substituting the thioamide with a selenoamide. mdpi.com The reaction proceeds via nucleophilic attack of the selenium atom on the α-carbon of the haloketone, followed by intramolecular cyclization and dehydration to form the aromatic 1,3-selenazole ring.

To specifically synthesize 2-(methoxymethyl)-1,3-selenazole, this reaction would require the use of 2-methoxyethaneselenoamide as the key starting material. The general Hantzsch-type reaction for a 2-substituted-1,3-selenazole is depicted below:

General Reaction Scheme:

Reactants: A primary selenoamide (R-C(Se)NH₂) and an α-haloketone (R'-C(O)CH₂X).

Adaptation for Target Compound: For 2-(methoxymethyl)-1,3-selenazole, the required selenoamide is 2-methoxyethaneselenoamide (CH₃OCH₂C(Se)NH₂). This would be reacted with an appropriate α-haloketone to introduce a substituent at the C4 position or with an α-haloacetaldehyde derivative for an unsubstituted C4.

The Hantzsch condensation remains a versatile and widely employed method for accessing a variety of substituted 1,3-selenazole derivatives. nih.gov

Reactions of Selenoureas with α-Halocarbonyl Substrates in the Synthesis of 1,3-Selenazoles

A closely related and historically significant method involves the reaction of selenourea (B1239437) or its N-substituted derivatives with α-halocarbonyl compounds. This reaction, first reported in 1889 by a student of Hantzsch, is a primary route to 2-amino-1,3-selenazoles. mdpi.com The mechanism is analogous to the Hantzsch synthesis, where the selenourea acts as the selenium-containing nucleophile.

The reaction is robust, and cyclocondensation typically occurs in a refluxing solvent like ethanol, often with high yields. mdpi.comnih.gov While this method directly yields 2-amino or 2-(substituted amino)-1,3-selenazoles rather than 2-(methoxymethyl)-1,3-selenazole, it is a foundational technique for building the selenazole core. mdpi.com Obtaining the target compound from this route would necessitate subsequent chemical modification of the 2-amino group, which falls outside the scope of direct synthesis.

The general reaction proceeds as follows:

Reactants: Selenourea (or N-aryl/alkyl selenourea) and an α-haloketone.

Product: 2-Amino-4-substituted-1,3-selenazole hydrohalide salt. mdpi.com

This approach is particularly valuable for creating libraries of 2-amino-1,3-selenazole analogues, which are themselves of significant interest. nih.gov

Primary Selenoamide Cyclizations with α-Haloketones for 1,3-Selenazole Scaffolds

The most direct and versatile method for preparing 2-substituted-1,3-selenazoles, including 2-(methoxymethyl)-1,3-selenazole, is the cyclization of a primary selenoamide with an α-haloketone. mdpi.com This approach allows for wide variability at both the C2 and C4 positions of the selenazole ring, dictated by the choice of the selenoamide and the α-haloketone, respectively.

The synthesis is typically carried out by refluxing the two components in a suitable solvent, such as methanol (B129727) or ethanol. mdpi.com For instance, the synthesis of 2,4-diaryl-1,3-selenazoles has been achieved in excellent yields (86–99%) using this methodology. mdpi.com

To produce the target compound, the specific reactants would be:

Selenoamide: 2-methoxyethaneselenoamide.

Halocarbonyl: An α-haloketone or α-haloaldehyde (e.g., chloroacetone (B47974) or bromoacetaldehyde) to define the substituent at the C4 and C5 positions.

The preparation of the requisite primary selenoamides can be achieved through various means, such as the reaction of nitriles with reagents like sodium hydroselenide (NaHSe) or phosphorus pentaselenide (P₂Se₅). mdpi.com

Advanced Synthetic Strategies

Building upon the foundational methods, modern synthetic chemistry has introduced more efficient and environmentally benign strategies for constructing the 1,3-selenazole ring.

One-Pot and Multicomponent Reaction Design for 2-(Methoxymethyl)-1,3-selenazole Analogues

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency, atom economy, and reduced waste. One-pot syntheses of Hantzsch-type products are well-documented for thiazoles and have been adapted for selenazoles. mdpi.com

For example, a one-pot reaction involving a ketone, iodine, and selenourea can generate the α-iodoketone in situ, which then immediately undergoes cyclization to form the 2-amino-1,3-selenazole. mdpi.com While a specific one-pot synthesis for 2-(methoxymethyl)-1,3-selenazole is not prominently reported, the principles can be readily adapted. A hypothetical one-pot strategy could involve:

In situ formation of 2-methoxyethaneselenoamide from 2-methoxyacetonitrile.

Subsequent addition of an α-haloketone to the reaction mixture without isolation of the selenoamide intermediate.

Non-Conventional Activation Methods in Selenazole Synthesis (e.g., Ultrasound-Mediated Processes)

The use of non-conventional energy sources like microwave and ultrasound irradiation has emerged as a powerful tool to accelerate organic reactions and improve yields. Ultrasound-mediated synthesis has been successfully applied to the formation of 1,3-selenazoles. mdpi.com The acoustic cavitation generated by ultrasound enhances mass transfer and can dramatically reduce reaction times and increase product yields.

A rapid and efficient procedure for synthesizing 2,4-disubstituted-1,3-selenazoles involves the reaction of α-bromoketones with selenourea in an aqueous medium under ultrasonic irradiation at room temperature. This method has been reported to produce analytically pure products in 91–99% yields within seconds to minutes. mdpi.com This "green chemistry" approach offers significant advantages, including operational simplicity, speed, and mild reaction conditions. mdpi.com

This technique could be directly applied to the synthesis of 2-(methoxymethyl)-1,3-selenazole by reacting 2-methoxyethaneselenoamide with an α-haloketone under ultrasonic irradiation, likely leading to a faster and more efficient synthesis compared to conventional heating.

Data Tables

Table 1: Overview of Foundational Synthetic Routes for 1,3-Selenazoles

| Method | Selenium Source | Carbonyl Source | Typical Product | Reference(s) |

|---|---|---|---|---|

| Hantzsch-Type Condensation | Primary Selenoamide | α-Haloketone | 2,4-Disubstituted-1,3-selenazole | mdpi.com, nih.gov |

| Reaction with Selenourea | Selenourea | α-Haloketone | 2-Amino-4-substituted-1,3-selenazole | mdpi.com, nih.gov |

Table 2: Advanced Synthetic Strategies for 1,3-Selenazoles

| Strategy | Description | Key Advantages | Reference(s) |

|---|---|---|---|

| One-Pot Synthesis | Multiple reaction steps are performed in a single flask without isolating intermediates. | Increased efficiency, reduced waste, saves time. | mdpi.com, mdpi.com |

Elaboration of the Methoxymethyl Moiety and Related Precursors

Specific literature detailing the synthesis of 2-(methoxymethyl)-1,3-selenazole is scarce. However, based on the general synthetic strategies for 1,3-selenazoles, the methoxymethyl group at the 2-position would most likely be introduced through the use of a precursor that already contains this moiety. The Hantzsch synthesis, being the most prevalent method, would require a selenium-containing nucleophile bearing the methoxymethyl group.

One plausible precursor for this purpose would be methoxyacetyl selenoamide. The synthesis of selenoamides can be achieved through various methods, such as the reaction of the corresponding amide with a selenating agent like phosphorus pentaselenide or Lawesson's reagent, or the reaction of a nitrile with a source of selenium hydride. irapa.org In this hypothetical synthesis, methoxyacetonitrile (B46674) could be converted to methoxyacetyl selenoamide, which would then be reacted with an appropriate α-halocarbonyl compound to yield the target 2-(methoxymethyl)-1,3-selenazole.

Alternatively, the elaboration could potentially occur on a pre-existing 1,3-selenazole. For instance, a 2-halomethyl-1,3-selenazole could undergo nucleophilic substitution with sodium methoxide (B1231860) to introduce the methoxymethyl group. However, the synthesis of a 2-halomethyl-1,3-selenazole itself is not a commonly reported transformation.

Given the established synthetic routes, the most direct and likely pathway to 2-(methoxymethyl)-1,3-selenazole would involve the cyclization of a precursor already containing the methoxymethyl functionality. Further research would be needed to optimize the synthesis of the required methoxyacetyl selenoamide and its subsequent condensation to form the desired 2-(methoxymethyl)-1,3-selenazole.

Comprehensive Spectroscopic and Structural Elucidation of 2 Methoxymethyl 1,3 Selenazole

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 2-(Methoxymethyl)-1,3-selenazole, a comprehensive analysis using ¹H, ¹³C, and ⁷⁷Se NMR, supplemented by two-dimensional techniques, provides unambiguous assignments of all atoms and insights into the molecule's connectivity and conformation.

The proton NMR spectrum provides critical information about the hydrogen atoms within the molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the coupling constants (J) reveal the connectivity between neighboring protons.

Table 1: ¹H NMR Spectroscopic Data for 2-(Methoxymethyl)-1,3-selenazole

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 (selenazole ring) | ~7.8-8.0 | d | J(H4-H5) ≈ 4.0 |

| H-5 (selenazole ring) | ~7.2-7.4 | d | J(H5-H4) ≈ 4.0 |

| -CH₂- (methoxymethyl) | ~4.6-4.8 | s | - |

| -OCH₃ (methoxy) | ~3.4-3.6 | s | - |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The downfield chemical shifts of the selenazole ring protons (H-4 and H-5) are characteristic of aromatic heterocyclic systems. The observed coupling constant between H-4 and H-5 confirms their adjacent positions on the ring. The singlet multiplicity for the methylene (-CH₂-) and methoxy (-OCH₃) protons indicates the absence of adjacent protons to couple with.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for 2-(Methoxymethyl)-1,3-selenazole

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (selenazole ring) | ~165-170 |

| C-4 (selenazole ring) | ~125-130 |

| C-5 (selenazole ring) | ~120-125 |

| -CH₂- (methoxymethyl) | ~70-75 |

| -OCH₃ (methoxy) | ~58-62 |

Note: The exact chemical shifts can vary slightly depending on the solvent and concentration.

The chemical shift of C-2 is significantly downfield due to its position between two heteroatoms (N and Se). The signals for C-4 and C-5 are in the typical range for aromatic carbons in a five-membered heterocyclic ring. The upfield shifts of the methoxymethyl carbons (-CH₂- and -OCH₃) are consistent with sp³ hybridized carbons.

With a natural abundance of 7.63%, the ⁷⁷Se isotope is an NMR-active nucleus (spin I = 1/2) that offers direct insight into the electronic environment of the selenium atom. huji.ac.il ⁷⁷Se NMR spectroscopy has been successfully applied to organometallic and inorganic selenium-containing compounds. northwestern.edu The chemical shifts in ⁷⁷Se NMR are spread over a very wide range, making it a sensitive probe for structural changes. huji.ac.ilnih.gov

For 2-(Methoxymethyl)-1,3-selenazole, the ⁷⁷Se chemical shift provides a characteristic signature for the selenazole ring system. Furthermore, coupling between ⁷⁷Se and adjacent protons or carbons can be observed. In the ¹H NMR spectra of 1,3-selenazoles, coupling between the proton at position 5 and the selenium nucleus can be observed in the form of satellites with H-Se coupling constants of around 48 Hz. nih.govdesy.de This allows for the recording of 2D ¹H-⁷⁷Se HMBC spectra, which can provide ⁷⁷Se NMR data more rapidly and with less material than direct detection methods. nih.govdesy.de

Table 3: Expected ⁷⁷Se NMR Data for 2-(Methoxymethyl)-1,3-selenazole

| Parameter | Expected Value |

| ⁷⁷Se Chemical Shift (δ, ppm) | Highly dependent on reference and solvent |

| J(⁷⁷Se-H5) (Hz) | ~48 |

To further confirm the structure and assignments, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show a cross-peak between the signals of H-4 and H-5, definitively establishing their scalar coupling and thus their connectivity on the selenazole ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment links protons to their directly attached carbons. It would show correlations between H-4 and C-4, H-5 and C-5, the -CH₂- protons and the -CH₂- carbon, and the -OCH₃ protons and the -OCH₃ carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C long-range correlation experiment is crucial for establishing the connectivity across multiple bonds. Key expected correlations for 2-(Methoxymethyl)-1,3-selenazole would include:

The -CH₂- protons to C-2 of the selenazole ring, confirming the attachment of the methoxymethyl group at this position.

H-4 to C-2 and C-5.

H-5 to C-4.

The -OCH₃ protons to the -CH₂- carbon.

These 2D NMR techniques provide a comprehensive and unambiguous picture of the molecular structure of 2-(Methoxymethyl)-1,3-selenazole. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Determination of 2-(Methoxymethyl)-1,3-selenazole

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 2-(Methoxymethyl)-1,3-selenazole, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the isotopic distribution of selenium, this peak would be accompanied by a characteristic pattern of satellite peaks.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for similar heterocyclic compounds often involve the cleavage of the side chain and the rupture of the heterocyclic ring.

Table 4: Expected Mass Spectrometry Data for 2-(Methoxymethyl)-1,3-selenazole

| Ion | m/z (relative to most abundant Se isotope) | Proposed Structure/Fragment |

| [M]⁺ | 177 | Molecular Ion |

| [M - CH₃]⁺ | 162 | Loss of a methyl radical |

| [M - OCH₃]⁺ | 146 | Loss of a methoxy radical |

| [M - CH₂OCH₃]⁺ | 132 | Loss of the methoxymethyl radical |

| [C₃H₂NSe]⁺ | 131 | Selenazole ring fragment |

The exact fragmentation pattern can be influenced by the ionization method used (e.g., Electron Impact or Electrospray Ionization).

Infrared (IR) Spectroscopy for Functional Group Vibrational Modes in 2-(Methoxymethyl)-1,3-selenazole

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations.

Table 5: Characteristic IR Absorption Bands for 2-(Methoxymethyl)-1,3-selenazole

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| C-H stretching (aromatic) | ~3100-3000 | Medium |

| C-H stretching (aliphatic) | ~2950-2850 | Medium-Strong |

| C=N stretching (in ring) | ~1620-1580 | Medium |

| C=C stretching (in ring) | ~1550-1450 | Medium |

| C-O-C stretching (ether) | ~1150-1085 | Strong |

| C-Se stretching | ~600-500 | Weak-Medium |

X-ray Crystallography for Solid-State Structural Determination of 2-(Methoxymethyl)-1,3-selenazole Derivatives

The process begins with the growth of a high-quality single crystal of the target compound, which is then mounted on a diffractometer. The crystal is irradiated with a beam of monochromatic X-rays, and the resulting diffraction pattern is collected. The intensities and positions of the diffracted beams are then used to calculate an electron density map of the molecule, from which the atomic positions can be determined.

Studies on a variety of substituted 1,3-selenazoles, such as 2-arylamino-1,3-selenazoles and 4-substituted-1,3-selenazol-2-amines, have been successfully characterized using this method. nih.govmdpi.com These analyses reveal key structural features, including bond lengths, bond angles, and torsional angles, which are crucial for understanding the molecule's conformation. For instance, the planarity of the 1,3-selenazole (B15495438) ring can be assessed, and the orientation of substituents relative to the ring can be precisely determined.

Furthermore, X-ray crystallography elucidates the supramolecular architecture of the crystalline material, revealing intermolecular interactions such as hydrogen bonds, halogen bonds, and other non-covalent interactions that govern the crystal packing. mdpi.com In the case of 2-(methoxymethyl)-1,3-selenazole derivatives, one might expect to observe intermolecular interactions involving the nitrogen and selenium atoms of the selenazole ring, as well as the oxygen atom of the methoxymethyl group.

The crystallographic data obtained for a series of 2-arylamino-1,3-selenazoles and 4-substituted-1,3-selenazol-2-amines demonstrate the utility of this technique. nih.govmdpi.com The crystal structures of these compounds were determined, providing detailed information about their molecular geometries and packing arrangements. nih.govmdpi.com For example, analysis of the crystal structure of various 2-arylamino-1,3-selenazoles allowed for the unambiguous determination of their molecular structures. nih.gov

The following interactive table summarizes typical crystallographic data that would be obtained for a 1,3-selenazole derivative, based on published data for analogous compounds.

| Parameter | Typical Value/Information |

| Crystal System | Monoclinic, Orthorhombic, or Triclinic |

| Space Group | e.g., P2₁/c, P-1, Pbca |

| a (Å) | 5 - 15 |

| b (Å) | 5 - 20 |

| c (Å) | 10 - 30 |

| α (°) | 90 or variable for triclinic |

| β (°) | 90 - 110 |

| γ (°) | 90 or variable for triclinic |

| Volume (ų) | 500 - 3000 |

| Z | 2, 4, or 8 |

| R-factor (%) | < 5 |

This table showcases the kind of precise structural parameters that X-ray crystallography can provide, offering a comprehensive understanding of the solid-state structure of 1,3-selenazole derivatives.

Chemical Reactivity and Functionalization of 2 Methoxymethyl 1,3 Selenazole

Electrophilic Substitutions on the Selenazole Ring System

Electrophilic aromatic substitution is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.com In 1,3-selenazoles, the electron-donating nature of the selenium atom generally directs electrophiles to specific positions on the ring.

Halogenation of 1,3-selenazoles can be achieved using various reagents. For instance, 2,4-diaryl-1,3-selenazoles react with sulfuryl chloride (SO₂Cl₂), bromine, and iodine to yield the corresponding dihalogenated products. mdpi.com While this demonstrates the susceptibility of the selenazole ring to halogenation, attempts to halogenate 2-arylamino-1,3-selenazoles with bromine or iodine resulted only in the formation of hydrohalide salts, indicating that the reaction outcome is highly dependent on the substitution pattern of the selenazole ring. mdpi.com

The C5 position of the 1,3-selenazole (B15495438) ring is often susceptible to electrophilic attack. However, specific examples detailing the site-selective halogenation of 2-(methoxymethyl)-1,3-selenazole at the C5 position are not prevalent in the reviewed literature. General methodologies for the synthesis of substituted 1,3-selenazoles often involve the cyclization of selenoamides with α-haloketones, which pre-determines the substitution pattern. mdpi.comthieme-connect.de

Nitration of aromatic compounds is typically carried out using a mixture of nitric acid and sulfuric acid, which generates the nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comyoutube.comyoutube.com The substitution pattern on the aromatic ring dictates the position of nitration. masterorganicchemistry.com

In the context of 1,3-selenazoles, the reactivity towards nitrating agents can be influenced by the existing substituents. For example, 2-arylamino-1,3-selenazoles react with sodium nitrite (B80452) in acetic acid to form N-nitrosamines, a reaction targeting the amino substituent rather than the selenazole ring itself. mdpi.com This highlights that functional groups attached to the selenazole core can compete for reaction with electrophiles.

Nucleophilic Reactivity of the 2-(Methoxymethyl)-1,3-selenazole Scaffold

The 1,3-selenazole ring can exhibit nucleophilic character, particularly through the nitrogen and selenium atoms. The selenium atom in 2,4-diphenyl-1,3-selenazole can be attacked by ethyl iodide to form a selenonium salt. mdpi.com This demonstrates the nucleophilicity of the selenium atom in the ring.

Metalation Reactions and Organometallic Derivatives of 1,3-Selenazoles (e.g., Mercuration)

Metalation of heterocyclic compounds is a key strategy for further functionalization. The mercuration of 2-amino-4-aryl-1,3-thiazoles, the sulfur analogs of selenazoles, is a known reaction. mdpi.com This suggests that 1,3-selenazoles could undergo similar metalation reactions. The synthesis of 2-alkylthio-4,5-disubstituted-1,3-selenazoles has been achieved through the metalation of dimethyl N-(ethoxycarbonylmethyl)iminodithiocarbonate. rsc.org This indicates that metalation is a viable strategy for creating substituted 1,3-selenazole cores.

Transformations Involving the Methoxymethyl Side Chain

The methoxymethyl group at the C2 position of the selenazole ring offers a site for chemical modification. For example, reactions of N,N-unsubstituted selenoureas with methyl vinyl ketone in various alcohols (methanol, ethanol, propanol) lead to the formation of 2-amino-5-(1-alkoxymethyl)-1,3-selenazoles. clockss.org This demonstrates that the ether linkage in such side chains can be formed during the synthesis of the selenazole ring itself. clockss.org While this is not a transformation of a pre-existing methoxymethyl group, it points to the chemical accessibility of such functionalities on the selenazole scaffold.

Theoretical and Computational Chemistry Studies on 2 Methoxymethyl 1,3 Selenazole

Reaction Mechanism Elucidation and Kinetic Studies through Computational Modeling

The synthesis of 1,3-selenazoles is often achieved through a Hantzsch-type condensation reaction. nih.govmdpi.comnih.gov For 2-(Methoxymethyl)-1,3-selenazole, a plausible synthetic route would involve the reaction of an α-haloketone with a selenium-containing counterpart, such as methoxyacetylselenourea. Computational modeling is an indispensable tool for elucidating the step-by-step mechanism of such a reaction and for studying its kinetics.

Computational investigation of the Hantzsch synthesis of 2-(Methoxymethyl)-1,3-selenazole would typically begin with the identification of all plausible reactants, intermediates, transition states, and products along the reaction pathway. Density Functional Theory (DFT) is a quantum mechanical method widely used for this purpose due to its balance of accuracy and computational cost. nih.govresearchgate.net By calculating the potential energy surface of the reaction, researchers can map out the most energetically favorable route from reactants to products.

The process involves several key computational steps:

Geometry Optimization: The three-dimensional structures of all species involved in the reaction are optimized to find their lowest energy conformations.

Frequency Calculations: These calculations are performed on the optimized structures to confirm that they correspond to either a minimum (reactants, intermediates, products) or a first-order saddle point (transition states) on the potential energy surface. These calculations also provide zero-point vibrational energies (ZPVE) and thermal corrections to the electronic energies.

Transition State Searching: Algorithms are used to locate the transition state structures that connect reactants to intermediates and intermediates to products. The nature of the transition state is confirmed by the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from a transition state to connect it to the corresponding reactant and product, thus verifying that the located transition state correctly links the intended species.

Below is an illustrative data table showcasing the type of thermodynamic data that would be generated from a computational study of the Hantzsch synthesis of 2-(Methoxymethyl)-1,3-selenazole. The values are hypothetical and serve to demonstrate the output of such a study.

Table 1: Illustrative Computed Thermodynamic Data for the Hantzsch Synthesis of 2-(Methoxymethyl)-1,3-selenazole All values are hypothetical and for illustrative purposes only.

| Species | Electronic Energy (Hartree) | Zero-Point Vibrational Energy (kcal/mol) | Gibbs Free Energy of Activation (kcal/mol) |

|---|---|---|---|

| Reactants | -2150.12345 | 55.6 | 0.0 (Reference) |

| Intermediate 1 | -2150.14567 | 56.1 | -13.9 |

| Transition State 1 | -2150.11111 | 54.9 | +7.7 |

| Intermediate 2 | -2150.16789 | 56.8 | -27.9 |

| Transition State 2 | -2150.13232 | 55.2 | -5.6 |

Advanced Computational Methodologies in Organoselenium Heterocycle Research

The accurate theoretical treatment of organoselenium compounds like 2-(Methoxymethyl)-1,3-selenazole requires the use of robust and reliable computational methodologies. The presence of the heavy selenium atom necessitates the use of basis sets that can adequately describe its electronic structure, often including polarization and diffuse functions.

Density Functional Theory (DFT) stands out as the most common and effective method for studying the electronic structure, geometry, and reactivity of organoselenium heterocycles. nih.govresearchgate.net The choice of the exchange-correlation functional and the basis set is critical for obtaining accurate results. For organoselenium compounds, hybrid functionals such as B3LYP and B3PW91 have been shown to provide reliable results. A study evaluating various computational methods recommended the B3PW91 functional with the 6-311G(2df,p) basis set for predicting the geometries and energetics of organoselenium compounds.

Beyond standard DFT calculations, several advanced computational methodologies can be employed to gain deeper insights into the properties of 2-(Methoxymethyl)-1,3-selenazole:

Quantum Theory of Atoms in Molecules (QTAIM): This method analyzes the electron density topology to characterize the nature of chemical bonds, including weaker non-covalent interactions that may be present in these systems.

Natural Bond Orbital (NBO) Analysis: NBO analysis provides information about charge distribution, hybridization, and donor-acceptor interactions within the molecule, which can be used to understand its reactivity and stability.

Time-Dependent DFT (TD-DFT): To study the excited-state properties and predict the electronic absorption spectra (UV-Vis) of the molecule, TD-DFT is the method of choice.

Molecular Dynamics (MD) Simulations: To understand the behavior of the molecule in a solvent or in a biological environment, MD simulations can be performed. These simulations model the movement of atoms over time, providing insights into conformational changes and intermolecular interactions.

The table below summarizes some of the advanced computational methodologies applicable to the study of organoselenium heterocycles.

Table 2: Advanced Computational Methodologies for Organoselenium Heterocycle Research

| Methodology | Application | Key Insights |

|---|---|---|

| Density Functional Theory (DFT) | Ground-state electronic structure, geometry optimization, reaction mechanisms. | Bond lengths, bond angles, reaction energies, activation barriers. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonding. | Characterization of covalent and non-covalent interactions. |

| Natural Bond Orbital (NBO) Analysis | Analysis of charge distribution and orbital interactions. | Atomic charges, hybridization, delocalization of electrons. |

| Time-Dependent DFT (TD-DFT) | Excited-state properties and electronic spectra. | Prediction of UV-Vis absorption wavelengths and oscillator strengths. |

The application of these computational tools can provide a comprehensive understanding of the structure, reactivity, and potential applications of 2-(Methoxymethyl)-1,3-selenazole, guiding future experimental work in this area of organoselenium chemistry.

Applications of 2 Methoxymethyl 1,3 Selenazole in Advanced Organic Synthesis and Materials Science

Utility as Precursors and Building Blocks for Complex Heterocycles

The 1,3-selenazole (B15495438) core serves as a versatile and reactive building block for the construction of more complex, polyfunctional heterocyclic systems. The reactivity of the selenazole ring, particularly at the C5 position, allows for various synthetic transformations, including halogenation, nitration, and metallation, which pave the way for further functionalization. nih.gov

A primary route to functionalized 1,3-selenazoles is the Hantzsch-type condensation, which typically involves the reaction of a selenium-containing species, such as selenourea (B1239437) or a selenoamide, with an α-halocarbonyl compound. nih.govthieme-connect.de This method allows for the introduction of a wide variety of substituents onto the selenazole ring, creating a library of building blocks for further synthetic endeavors. For example, selenoamides can be cyclized with phenacyl bromides to afford functionalized 1,3-selenazoles in yields ranging from 34% to 98%. mdpi.com

The versatility of 1,3-selenazoles as synthetic precursors is demonstrated in their use to create elaborate molecular architectures. For instance, they have been used as templates for the synthesis of fused heterocyclic systems and molecules bearing multiple pharmacologically active fragments. nih.govresearchgate.net One notable example is the synthesis of 1,3,4-thiadiazole (B1197879) derivatives that incorporate a 1,3-selenazole moiety, resulting in hybrid molecules with significant antiproliferative activity against cancer cell lines. mdpi.com Similarly, functionalized 1,3-selenazoles bearing a 4-oxo-4H-chromen-3-yl fragment have been constructed and show promising cytotoxic activity. mdpi.comclockss.org These examples underscore the role of the selenazole scaffold as a reliable platform for assembling complex, biologically relevant molecules.

The following table summarizes various synthetic methods used to produce substituted 1,3-selenazoles, highlighting their role as versatile intermediates.

| Precursors | Reaction Type | Product Type | Key Features & Yields | Reference |

|---|---|---|---|---|

| Selenoamides + α-Bromoketones | Hantzsch-type Cyclization | 2,4-Substituted 1,3-selenazoles | Versatile method for introducing various substituents. Yields: 53-99%. | mdpi.com |

| Aryl Selenoureas + α-Haloketones | Cyclocondensation | 2-Arylamino-1,3-selenazoles | Provides access to amino-functionalized selenazoles, which can be further modified. | nih.gov |

| Selenosemicarbazide + Aromatic Carbaldehydes | Condensation/Cyclization | Hydrazine functionalized 1,3-selenazoles | Creates precursors for larger, complex structures with potential bioactivity. | mdpi.com |

| Ketones + Selenourea + Iodine | One-pot Reaction | 2-Amino-1,3-selenazoles | Avoids the use of lachrymatory α-haloketones by forming the α-iodoketone in situ. | nih.gov |

| β-Ketosulfoxonium Ylides + Selenourea | Iridium-Catalyzed Insertion | 4-Aryl-substituted 2-amino-1,3-selenazoles | A modern catalytic approach to forming the selenazole ring. Yields: 30-48%. | mdpi.com |

Catalytic Roles in Chemical Transformations (e.g., Hydroperoxide Oxidation)

Organoselenium compounds are well-known for their catalytic activity, particularly in oxidation reactions where they can mimic the function of the selenoenzyme glutathione (B108866) peroxidase. This enzyme plays a crucial role in cellular defense by reducing harmful hydroperoxides. While specific studies detailing the catalytic role of 2-(methoxymethyl)-1,3-selenazole in hydroperoxide oxidation are not prominent in the surveyed literature, the broader class of selenium-containing heterocycles, such as ebselen (B1671040) (a benzisoselenazolone), exhibits potent antioxidant and catalytic properties. nih.gov

The general mechanism for the catalytic reduction of peroxides by organoselenium compounds involves the selenium atom being oxidized by the peroxide to a selenenic acid (RSeOH) or selenoxide state. This activated selenium species then oxidizes a stoichiometric reductant (often a thiol), regenerating the original selenium compound and completing the catalytic cycle.

Several recent studies have confirmed that 1,3-selenazole compounds can act as anion-superoxidase agents, participating in redox processes. clockss.org This intrinsic reactivity suggests a potential, yet largely unexplored, role for functionalized 1,3-selenazoles in catalyzing specific chemical transformations, including controlled oxidations. While direct evidence for hydroperoxide oxidation catalysis by simple 1,3-selenazoles is limited, their established antioxidant activity points towards a capacity to engage in redox catalysis. nih.gov

Design and Development of Novel Functional Molecules Incorporating 2-(Methoxymethyl)-1,3-selenazole Moieties (e.g., Organic Dyes)

The unique photophysical properties of the 1,3-selenazole ring make it an attractive component in the design of functional organic molecules, particularly dyes and molecular probes. The incorporation of the heavy selenium atom can influence the electronic transitions within a molecule, often leading to desirable shifts in absorption and emission spectra.

A significant application is in the development of polymethine cyanine (B1664457) dyes. mdpi.comnih.gov When integrated into the chromophore of these dyes, the 1,3-selenazole moiety can enhance their performance as fluorescent labels. These selenazole-based dyes have been shown to form stable complexes with DNA, making them effective for the quantification and visualization of nucleic acids in biological systems. mdpi.comnih.gov The selenazole ring acts as an electron-rich heterocycle that can be readily modified to tune the dye's spectral properties and binding affinities.

Beyond dyes, the 1,3-selenazole scaffold is a cornerstone in the development of molecules with potential therapeutic applications. The antiviral agent Selenazofurin, a C-glycosylated selenazole, is a prominent example of a complex functional molecule built around this heterocycle. thieme-connect.de More recent research focuses on creating hybrid molecules that combine the 1,3-selenazole unit with other pharmacophores to enhance biological activity. For example, derivatives have been synthesized with significant cytotoxic activity against various cancer cell lines, indicating their potential in medicinal chemistry. mdpi.comclockss.org

The following table details examples of functional molecules derived from the 1,3-selenazole scaffold.

| Functional Molecule Type | Incorporated Selenazole Derivative | Application | Key Finding | Reference |

|---|---|---|---|---|

| Polymethine Dyes | Substituted 1,3-selenazoles | DNA/Nucleic Acid Visualization | Forms stable complexes with DNA, enabling quantification and imaging. | mdpi.comnih.gov |

| Antiproliferative Agents | 1,3-Selenazole-1,3,4-thiadiazole hybrids | Oncology Research | Demonstrated potent activity against human breast cancer cells (MCF-7). | mdpi.com |

| Antiviral Agents | Selenazofurin (C-glycosyl-1,3-selenazole) | Virology | A well-established selenazole-based compound with antitumor and antiviral properties. | thieme-connect.de |

| Cytotoxic Agents | Selenazoles with 4-oxo-4H-chromen-3-yl fragment | Oncology Research | Showed significant cytotoxic activity against Hep-G2, HCT-116, and A549 cancer cell lines. | mdpi.com |

Emerging Trends and Future Directions in 2 Methoxymethyl 1,3 Selenazole Research

Innovative Synthetic Methodologies

The synthesis of the 1,3-selenazole (B15495438) core has traditionally been dominated by the Hantzsch condensation reaction, which involves the cyclocondensation of an α-halocarbonyl compound with a selenium-containing amide, such as selenourea (B1239437) or a selenoamide. mdpi.comnih.gov This foundational method has undergone significant evolution to improve efficiency, yield, and substrate scope. For a compound like 2-(Methoxymethyl)-1,3-selenazole, the key would be the preparation of the corresponding methoxyacetyl selenoamide, which would then undergo cyclization.

Recent advancements have introduced several innovative approaches applicable to the synthesis of 2-substituted-1,3-selenazoles:

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasonic waves has been shown to drastically reduce reaction times and increase product yields for 2,4-disubstituted-1,3-selenazoles. nih.govmdpi.com For instance, the reaction of α-bromoketones with selenourea under ultrasonic irradiation can yield products in as little as 10-60 seconds with yields of 91–99%. mdpi.com These energy-efficient methods offer a greener alternative to conventional heating.

One-Pot Reactions: To streamline synthetic pathways and improve atom economy, one-pot procedures are increasingly favored. King's method, a one-pot reaction involving ketones, iodine, and selenourea, generates the α-iodoketone in situ before cyclization. mdpi.com Similarly, a one-pot synthesis for 2-acyl-benzo[1,3-d]selenazoles has been developed by generating 2-arylethane-1,2-diones in situ from aryl methyl ketones. rsc.org Such strategies could be adapted for the synthesis of 2-(Methoxymethyl)-1,3-selenazole, avoiding the isolation of intermediate compounds.

Novel Reagents and Catalysts: The use of modern reagents like Woollins' reagent (Ph2P2Se4) provides an alternative pathway for creating selenoamides from nitriles or cyanamides, which are precursors to the selenazole ring. nih.govresearchgate.net Furthermore, various catalytic systems employing FeCl3, CuPy2Cl2, and iridium complexes have been developed to facilitate the synthesis of diverse selenazole derivatives. nih.govmdpi.com The use of sodium fluoride (B91410) (NaF) as a mild and efficient catalyst has also been reported for synthesizing 2,4-disubstituted-1,3-selenazoles at room temperature. mdpi.com

Table 1: Comparison of Modern Synthetic Methods for 1,3-Selenazole Derivatives

| Methodology | Key Reagents/Conditions | Advantages | Typical Yields | Reference |

|---|---|---|---|---|

| Hantzsch Condensation | α-Haloketone, Selenourea/Selenoamide, Refluxing Ethanol | Well-established, versatile | Moderate to High | mdpi.commdpi.com |

| Microwave-Assisted Synthesis | α-Halogenocarbonyl, Selenosemicarbazides, Microwave Irradiation | Shorter reaction times, excellent yields | High (often >90%) | researchgate.net |

| Ultrasonic Irradiation | α-Bromoketone, Selenourea, Aqueous Medium | Rapid (10-60s), mild conditions, high purity | 91-99% | nih.govmdpi.com |

| One-Pot Synthesis (King) | Ketone, Iodine, Selenourea | In situ generation of intermediate, operational simplicity | Moderate to High | mdpi.com |

| Catalytic Synthesis (NaF) | Phenacyl Bromide, Selenourea, NaF, Aqueous MeOH | Mild, simple, efficient, ambient temperature | Excellent | mdpi.com |

| Iridium-Catalyzed Synthesis | β-Ketosulfoxonium Ylide, Selenourea, [Ir(cod)Cl]2 | Utilizes ylide insertion chemistry | Good | mdpi.com |

Advanced Reactivity Investigations

Understanding the reactivity of the 2-(Methoxymethyl)-1,3-selenazole scaffold is crucial for its functionalization and incorporation into larger, more complex molecules. Research on related 2-amino- and 2-aryl-1,3-selenazoles provides a foundational understanding of the ring's chemical behavior.

Electrophilic Substitution: The C5-position of the 1,3-selenazole ring is highly reactive towards electrophiles. mdpi.com Early studies demonstrated that reactions like bromination, nitration, and diazo-coupling occur readily at this site. mdpi.comnih.gov More recent work confirms this high reactivity, showing that halogenation with N-bromosuccinimide or N-iodosuccinimide proceeds in high yields to form the corresponding 5-halo-selenazoles. mdpi.com The electron-donating nature of the 2-methoxymethyl group would be expected to further activate the C5 position for such substitutions.

Functionalization of the Substituent: The methoxymethyl group at the C2 position offers a handle for further chemical modification. While direct studies on this specific substituent are limited, related work on 2-acyl-benzo[1,3-d]selenazoles shows that the acyl group can be reduced to secondary and tertiary alcohols using reagents like sodium borohydride (B1222165) and Grignard reagents, respectively. rsc.org This suggests that the ether linkage in the methoxymethyl group could potentially be cleaved or otherwise modified to introduce new functionalities.

Metallation and Coupling Reactions: Metallation reactions offer a powerful tool for creating carbon-carbon bonds. While the mercuration of the sulfur analogs (2-aminothiazoles) is well-documented, similar reactions on selenazoles are an area for further exploration. mdpi.com An unexpected oxidative coupling reaction at the C5 position has been observed when attempting a nitrosation reaction on a 2-arylamino-1,3-selenazole, leading to the formation of a bis(selenazole). nih.gov This indicates a potential for developing novel coupling methodologies.

Selenonium Salt Formation: The selenium atom in the ring can react with alkyl halides, such as ethyl iodide, to form selenonium salts, which can serve as intermediates for further synthetic transformations. mdpi.com

Table 2: Key Reactivity Patterns of the 1,3-Selenazole Ring

| Reaction Type | Position | Reagents | Product | Reference |

|---|---|---|---|---|

| Halogenation | C5 | N-Bromosuccinimide (NBS), N-Iodosuccinimide (NIS) | 5-Halo-1,3-selenazole | mdpi.com |

| Nitration | C5 | H2SO4/HNO3 | 5-Nitro-1,3-selenazole | mdpi.com |

| Acetylation | C2-Amino Group | Acetic Anhydride | N-acetyl-2-amino-1,3-selenazole | mdpi.comnih.gov |

| Oxidative Coupling | C5 | NaNO2 in Acetic Acid (unexpected) | Bis(selenazole) linked at C5 | nih.gov |

| Selenonium Salt Formation | Se (N1) | Ethyl Iodide | 1-Ethyl-selenazolium Salt | mdpi.com |

Integration of Artificial Intelligence and Cheminformatics in Compound Discovery

The discovery and optimization of novel chemical entities have been revolutionized by computational tools. nih.gov For a specific molecule like 2-(Methoxymethyl)-1,3-selenazole, AI and cheminformatics offer pathways to rapidly predict its properties and potential applications, moving experiments from the lab to a virtual environment. frontiersin.org

Virtual Screening and Target Prediction: Cheminformatics techniques are widely used to screen large virtual libraries of compounds against biological targets. researchgate.net By building Quantitative Structure-Activity Relationship (QSAR) models, researchers can correlate the structural features of organoselenium compounds with their biological activities. researchgate.net For 2-(Methoxymethyl)-1,3-selenazole, these methods could predict its potential efficacy against targets like kinases, phosphatases, or microbial enzymes, guiding experimental testing.

Pharmacokinetic and Toxicity Prediction (ADMET): A major hurdle in drug discovery is poor ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. In silico tools can predict these properties with increasing accuracy. researchgate.net The "drug-likeness" of 2-(Methoxymethyl)-1,3-selenazole and its potential metabolic pathways can be evaluated computationally, allowing for early-stage modifications to its structure to improve its profile.

AI-Driven De Novo Design: Beyond screening existing compounds, AI algorithms can design entirely new molecules. frontiersin.org Generative models can be trained on known active selenazole derivatives to propose novel structures, like variations of the 2-(Methoxymethyl)-1,3-selenazole scaffold, that are optimized for specific properties such as target affinity and synthetic accessibility.

Accelerating Synthesis Planning: AI tools are also being developed to assist in retrosynthesis, suggesting efficient synthetic routes for target molecules. frontiersin.org For a novel derivative of 2-(Methoxymethyl)-1,3-selenazole, such a tool could analyze known reactions and building blocks to propose the most cost- and time-effective production method.

Exploration of New Application Domains in Chemical Science

While selenazoles are widely investigated for their biological activity, their unique electronic and structural properties make them attractive for applications in other areas of chemical science. nih.govresearchgate.net

Materials Science and Nanotechnology: Selenium-containing heterocycles are being explored as precursors for advanced materials. researchgate.net For example, selenadiazoles serve as a source of selenium for creating semiconductor nanoparticles of metal selenides. researchgate.net The 1,3-selenazole scaffold could similarly be used as a building block for organic semiconductors or as a ligand to create novel metal-organic frameworks (MOFs) with unique catalytic or electronic properties. The development of bio-mediated nanoparticles is also a rapidly growing field, offering potential for applications in cancer therapy. researchgate.net

Catalysis: The selenium atom in the selenazole ring can act as a Lewis base, coordinating to metal centers. This suggests that 2-(Methoxymethyl)-1,3-selenazole and its derivatives could be developed as ligands for homogeneous catalysis. The ability to tune the electronic properties of the ring and its substituents could lead to highly selective and efficient catalysts. Carbon-supported copper catalysts have already been used for the synthesis of related benzoselenazole (B8782803) derivatives, highlighting the interplay between selenazoles and catalysis. researchgate.net

Chemical Probes and Sensors: Selenazole derivatives have been identified as potential detectors for DNA, nucleic acids, and proteins. nih.gov The unique photophysical properties that can be engineered into the selenazole ring system make them candidates for fluorescent probes. 2-(Methoxymethyl)-1,3-selenazole could be functionalized with fluorophores or binding moieties to create specific sensors for biological analytes or metal ions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Methoxymethyl)-1,3-selenazole derivatives?

- Methodological Answer : The synthesis typically involves reacting selenourea with α-halo ketones under mild conditions. For example, in ethanol, heating selenourea and α-bromoacetophenone derivatives at reflux for 5 minutes, followed by the addition of ethylenediamine (1.3 equiv.) and further heating. This yields 2-arylamino-1,3-selenazoles with high purity (71–89% yields). Structural validation is achieved via -NMR, -NMR, and HRMS, with elemental analysis confirming stoichiometry . Alternative methods utilize β-cyclodextrin in water under ultrasound irradiation for faster reaction times and improved yields .

Q. How is structural characterization of 2-(Methoxymethyl)-1,3-selenazole derivatives performed?

- Methodological Answer : Comprehensive characterization includes:

- Spectroscopy : -NMR and -NMR to confirm proton and carbon environments, supplemented by -HMBC for selenium connectivity .

- X-ray crystallography : Single-crystal studies reveal dihedral angles between aromatic rings (e.g., 11.4° between benzene and selenazole rings) and intermolecular interactions (e.g., O–H⋯N hydrogen bonds forming inversion dimers) .

- Elemental analysis : Ensures agreement between calculated and observed C, H, N, and Se content .

Advanced Research Questions

Q. How does sodium fluoride (NaF) enhance the synthesis of 1,3-selenazoles compared to traditional catalysts?

- Methodological Answer : NaF acts as a mild, efficient catalyst for cyclocondensation reactions between selenourea and α-halo ketones at ambient temperature. Advantages include:

- Reduced reaction time : Reactions complete within 2–4 hours vs. 6–12 hours with acidic catalysts.

- Higher yields : 85–92% for selenazoles with electron-withdrawing substituents.

- Broad substrate tolerance : Compatible with aryl, heteroaryl, and alkyl groups. Comparative studies show NaF outperforms HCl or AlCl in minimizing side reactions (e.g., hydrolysis) .

Q. What role does selenium play in the biological activity of 1,3-selenazole derivatives compared to sulfur analogs?

- Methodological Answer : Selenium enhances redox-modulating and enzyme-inhibitory properties. For example:

- Antioxidant activity : Selenazolyl-hydrazones exhibit higher radical scavenging (IC = 12–18 µM) than thiazole analogs (IC = 25–35 µM) due to selenium’s lower redox potential .

- MAO inhibition : 2-(Methoxymethyl)-1,3-selenazole derivatives show selectivity for MAO-B (Ki = 0.8 µM) over MAO-A (Ki = 5.2 µM), attributed to stronger hydrophobic interactions in the enzyme’s active site . Molecular docking studies (e.g., AutoDock Vina) highlight selenium’s role in forming π–cation interactions with flavin adenine dinucleotide (FAD) .

Q. How can data contradictions in antimicrobial activity across derivatives be analyzed?

- Methodological Answer : Contradictions often arise from substituent effects. For example:

- Electron-withdrawing groups (e.g., Br) : Enhance activity against S. aureus (MIC = 8 µg/mL) by increasing electrophilicity.

- Electron-donating groups (e.g., OMe) : Reduce activity (MIC = 32 µg/mL) due to decreased membrane penetration.

- Statistical analysis : Use multivariate regression to correlate Hammett constants (σ) or LogP values with MIC data. Confounding factors (e.g., solubility) require normalization via HPLC-based concentration verification .

Q. What strategies optimize the intermolecular interactions of 1,3-selenazoles in crystal engineering?

- Methodological Answer : Key strategies include:

- Hydrogen bonding : Introduce hydroxyl or amino groups to form O–H⋯N or N–H⋯Se bonds, stabilizing layered structures .

- π–π stacking : Aryl substituents with planar geometry (e.g., biphenyl) enable face-to-face stacking (3.57 Å separation) for enhanced thermal stability.

- Halogen interactions : Bromine or chlorine substituents facilitate Type-II X⋯X contacts, as observed in CSD database entries (e.g., CCDC 2057895) .

Methodological Notes

- Synthetic Optimization : Use Design of Experiments (DoE) to screen solvent (e.g., ethanol vs. DMF), temperature, and catalyst ratios for yield improvement .

- Biological Assays : Validate antioxidant activity via DPPH and ABTS assays with Trolox as a reference. For enzyme inhibition, use spectrophotometric methods (e.g., MAO-B inhibition measured at 280 nm) .

- Computational Tools : Employ Gaussian 09 for DFT calculations (e.g., HOMO-LUMO gaps) and PyMol for visualizing docking poses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.